2-[(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxylic acid
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Description
2-[(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxylic acid is a useful research compound. Its molecular formula is C19H17NO5 and its molecular weight is 339.347. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could be a potential area of exploration for this compound.
Mode of Action
It’s known that similar compounds interact with their targets to exert various biological activities
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Pharmacokinetics
The physical properties of the compound, such as its melting point, boiling point, and density, can be found in chemical databases . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Similar compounds have been found to possess various biological activities , suggesting that this compound may have a broad range of molecular and cellular effects.
Properties
IUPAC Name |
2-(3-oxo-4-propyl-1,4-benzoxazine-6-carbonyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-2-9-20-15-10-12(7-8-16(15)25-11-17(20)21)18(22)13-5-3-4-6-14(13)19(23)24/h3-8,10H,2,9,11H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBCXBJIXMMGSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)COC2=C1C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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